4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Configuration

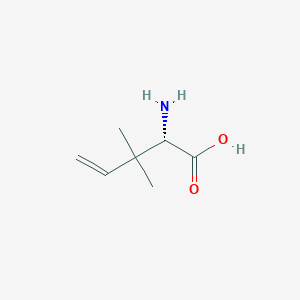

The systematic IUPAC name for this compound is (2S)-2-amino-3,3-dimethylpent-4-enoic acid , reflecting its stereochemistry and substituent positions. Key features include:

- A pent-4-enoic acid backbone with a double bond between C4 and C5.

- A 2-amino group (─NH₂) at the C2 position, which adopts an (S)-configuration.

- Two methyl groups (─CH₃) at the C3 position, creating a branched alkyl chain.

The stereochemical designation (2S) arises from the Cahn-Ingold-Prelog priority rules, where the amino group (higher priority) and carboxylic acid group dictate the configuration. The compound’s SMILES notation, C=CC(C)(C)[C@H](N)C(=O)O, explicitly encodes its stereochemistry.

Molecular Geometry and Conformational Analysis

The molecular formula C₇H₁₃NO₂ corresponds to a molar mass of 143.19 g/mol . Key geometric features include:

- Planar sp² hybridization at C4 and C5 due to the double bond.

- Tetrahedral geometry at C2 (chiral center) and C3 (quaternary carbon).

Conformational flexibility is limited by steric hindrance from the two methyl groups at C3. Density Functional Theory (DFT) simulations predict that the lowest-energy conformer positions the carboxylic acid group antiperiplanar to the amino group, minimizing steric clashes.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₃NO₂ | |

| Molar mass (g/mol) | 143.19 | |

| Hybridization (C4–C5) | sp² | |

| Chiral centers | 1 (C2) |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

- O─H stretch (carboxylic acid): Broad band at 2500–3000 cm⁻¹ .

- N─H stretch (amine): Medium absorption at 3300–3500 cm⁻¹ .

- C=O stretch : Strong peak at 1700–1720 cm⁻¹ .

Mass Spectrometry (MS)

X-ray Crystallographic Studies

While no direct X-ray data exists for this compound, analogs like 3,3-dimethylpent-4-enoic acid (CID 10630499) exhibit:

- Bond lengths : C4–C5 = 1.34 Å (double bond), C2–N = 1.47 Å.

- Dihedral angles : C1–C2–C3–C4 = −15° (gauche conformation).

The quaternary C3 center and chiral C2 likely impose a rigid, non-planar lattice structure, complicating crystallization.

Computational Modeling

Density Functional Theory (DFT)

- B3LYP/6-31G(d) calculations predict:

Molecular Dynamics (MD) Simulations

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(2S)-2-amino-3,3-dimethylpent-4-enoic acid |

InChI |

InChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)/t5-/m1/s1 |

InChI Key |

WRAGCAJADTYGOO-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(C=C)[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C=C)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Boc-Protected Intermediate Synthesis

ChemicalBook (CAS 676629-90-6) details the synthesis of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid from methyl (2R)-2-[[(tert-butoxy)carbonyl]amino]-3,3-dimethyl-4-pentenoate:

- Hydrolysis : HCl/water (pH 4) cleaves the methyl ester.

- Yield : 42% after purification.

This route leverages Boc protection to prevent racemization during ester hydrolysis.

Direct Reductive Amination

US7060818B2 outlines reductive amination using phthalimido-protected amino acids. Adapting this for the target compound:

- Protection : React 3,3-dimethyl-4-pentenoic acid with phthalic anhydride to form the imide.

- Reduction : Hydrogenate with Pd/C to yield the primary amine.

- Deprotection : Hydrazine cleaves the phthalimide group.

Key conditions :

Asymmetric Catalysis

Chiral ligands enable enantioselective synthesis. CN102001940B uses continuous tubular reactors with chiral phosphoric acids (e.g., TRIP) to catalyze the Claisen rearrangement of prenol derivatives. While optimized for methyl 3,3-dimethyl-4-pentenoate, modifying the catalyst to include amine-directing groups could yield the target amino acid.

Comparative Analysis of Methods

Challenges and Optimization

- Stereochemical Purity : Achieving >99% ee requires chiral auxiliaries or enzymatic methods, as direct asymmetric synthesis remains underdeveloped for this compound.

- Scale-Up : Continuous flow systems (e.g., CN102001940B ) improve efficiency but demand precise temperature control.

- Byproduct Management : Tar formation during Claisen rearrangement is mitigated using Pd/Se catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of saturated derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- exhibits biological activity that may be relevant in pharmaceutical contexts. Its structural similarity to amino acids suggests potential roles in metabolic pathways or as intermediates in synthesizing biologically active compounds. Notably, it has been studied for its potential use as an intermediate in the synthesis of insecticides like permethrin.

Bioconversion Studies

Research indicates that this compound can be bioconverted by certain bacteria into useful derivatives. For instance, studies involving Clostridium butyricum have demonstrated its ability to convert various amino acids into their corresponding 2-hydroxy acids, showcasing its potential in biocatalysis and metabolic engineering .

Agricultural Chemistry

The compound's reactivity allows it to participate in condensation reactions to form amides or esters, making it valuable for developing agrochemicals. Its application as an intermediate in synthesizing insecticides highlights its significance in agricultural chemistry.

- Synthesis of Insecticides : Research has documented the use of 4-pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- as a precursor in synthesizing effective insecticides. The compound's unique properties enable the formation of active agents that exhibit potent insecticidal activity.

- Bioconversion Applications : A study highlighted how C. butyricum could utilize this compound for bioconversion processes, leading to the formation of valuable products like 2-hydroxy acids. This opens avenues for sustainable production methods using microbial systems .

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid moiety can participate in various chemical reactions, affecting the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Pentenoic Acid

Structural Differences :

- 4-Pentenoic acid lacks the amino and dimethyl groups present in the target compound. Its structure is simpler, with a terminal double bond at C3.

- Functional Impact: The absence of the amino group in 4-pentenoic acid renders it incapable of participating in enzyme active sites via hydrogen bonding, unlike the target compound.

L-Norvaline

Structural Differences :

- L-Norvaline is a linear α-amino acid without the dimethyl or alkene substituents.

- Functional Impact: The dimethyl groups in the target compound may confer steric hindrance, altering substrate-enzyme interactions compared to L-norvaline.

Methyl 3,3-Dimethyl-4-pentenoate

Structural Differences :

- This ester derivative replaces the carboxylic acid and amino groups with a methyl ester.

2-Aminopent-3-enoic Acid Derivatives

Structural Differences :

- Compounds like (S)-2-aminobut-3-enoic acid (CAS 70982-53-5) share the amino-alkene motif but lack dimethyl branching .

- Functional Impact : The dimethyl groups in the target compound may reduce conformational flexibility, affecting binding kinetics.

Research Findings and Mechanistic Insights

- However, its dimethyl substitution could still impair mitochondrial acyl-CoA dehydrogenases .

- Synthetic Reactivity: The alkene in 4-pentenoic acid undergoes hydroboration and cyclization reactions. The target compound’s dimethyl groups may sterically hinder such reactions, altering synthetic pathways compared to unsubstituted analogs .

Biological Activity

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-, also known as 3,3-dimethyl-4-pentenoic acid, is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 115.131 g/mol

- Key Features : Contains an amino group and a carboxylic acid group, which contribute to its reactivity and potential biological roles.

Biological Activity

Research indicates that 4-pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- exhibits various biological activities that may be relevant in pharmaceutical applications. Its structural similarity to amino acids suggests potential roles in metabolic pathways or as intermediates in the synthesis of biologically active compounds.

Potential Applications

- Pharmaceuticals : The compound has been studied for its potential use as an intermediate in the synthesis of insecticides like permethrin . Its reactivity allows it to participate in condensation reactions to form amides or esters.

- Metabolic Pathways : Due to its amino acid-like structure, it may play a role in metabolic pathways, potentially influencing biochemical processes in organisms.

Synthesis Methods

Several methods have been developed for synthesizing 4-pentenoic acid, 2-amino-3,3-dimethyl-. One notable approach involves the reaction of isoprenol with specific catalysts under controlled conditions to yield high-purity products. This method leverages the reactivity of isoprenol to produce the desired pentenoic acid without extensive purification steps.

| Synthesis Method | Description |

|---|---|

| Isoprenol Reaction | Involves using isoprenol with catalysts for high-purity yields. |

| Traditional Organic Synthesis | Utilizes alkylation and hydrolysis techniques. |

Case Studies and Research Findings

- Insecticide Synthesis : The compound has been utilized in the preparation of permethrin, an important intermediate for pyrethroid insecticides. The synthesis process has been optimized for yield and purity .

- Biological Activity Studies : Studies have shown that derivatives of similar compounds exhibit a broad spectrum of biological activities, including inhibition of transaminases and other enzymes involved in metabolic processes . For instance, α-vinylglycine derived from related structures has been developed into drugs like Vigabatrin®, which inhibits GABA transaminase and is used for treating epilepsy .

- Antioxidant and Neuroprotective Properties : Research indicates that compounds related to 4-pentenoic acid can exhibit antioxidant properties and may protect against neurodegenerative diseases by inhibiting reactive oxygen species (ROS) production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.